molecular formula C17H21NO5 B2727886 Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate CAS No. 2411326-96-8

Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate

Cat. No. B2727886
CAS RN: 2411326-96-8
M. Wt: 319.357
InChI Key: UVCQZWUSNCJGOJ-BQYQJAHWSA-N
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Description

Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate is a chemical compound used in scientific research for its unique properties. This compound is a member of the oxanamides family and has been studied for its potential applications in various fields of research.

Scientific Research Applications

Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate has been studied for its potential applications in various fields of research. One of the main areas of interest is cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has been found to induce apoptosis (cell death) in cancer cells by targeting specific proteins involved in cell signaling pathways.

Mechanism of Action

The mechanism of action of Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate is not fully understood. However, studies have suggested that it targets specific proteins involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is known to be dysregulated in many types of cancer, and targeting it has become a promising strategy for cancer treatment.
Biochemical and Physiological Effects
Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate has been found to have several biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, studies have suggested that it has anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate in lab experiments is its potency and specificity. It has been found to have potent anti-cancer activity against several types of cancer cells, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its solubility. It is poorly soluble in water, which can make it challenging to use in certain types of experiments.

Future Directions

For research involving this compound include the development of new derivatives with improved solubility and potency, the study of its potential applications in other fields of research, and the identification of potential drug targets for cancer treatment.

Synthesis Methods

Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate can be synthesized by reacting 3-phenylmethoxyoxan-4-amine with methyl acetoacetate in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 60%.

properties

IUPAC Name

methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-21-17(20)8-7-16(19)18-14-9-10-22-12-15(14)23-11-13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQZWUSNCJGOJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCOCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1CCOCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{[3-(benzyloxy)oxan-4-yl]carbamoyl}prop-2-enoate

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